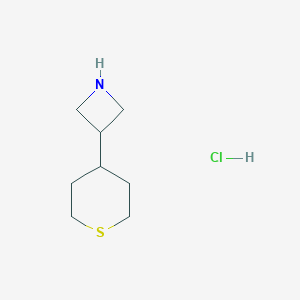

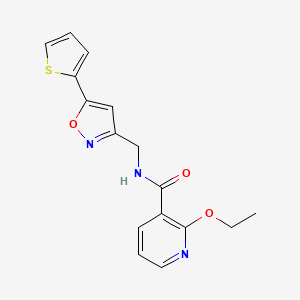

![molecular formula C27H24ClN7 B3013026 N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-44-3](/img/structure/B3013026.png)

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4HMN involves intricate steps. One notable approach is the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone. This method yields potent inhibitors of the aldo-keto reductase enzyme AKR1C3 . Further studies have demonstrated that lipophilic electron-withdrawing substituents on the phenyl ring enhance its activity, while the ketone moiety (as a urea) is essential .

Molecular Structure Analysis

The crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) in complex with 4HMN has been elucidated. Notably, 4HMN forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme. The piperazine bridging unit provides the correct twist, allowing the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These compounds were tested for their antiviral activity, and two of them—7b and 7i —showed promising anti-tobacco mosaic virus (TMV) effects . The potential antiviral properties of this compound make it relevant for further investigation in virology and drug development.

Antimicrobial Properties

While the specific compound hasn’t been directly studied for antimicrobial effects, related 1,3,4-thiadiazoles have demonstrated interesting bioactivities. For instance, certain 1,3,4-thiadiazoles exhibit antifungal and antibacterial properties . Further exploration of the compound’s potential as an antimicrobial agent could be valuable.

Acetylcholinesterase Inhibition (Alzheimer’s Disease)

Although not directly related to the compound you provided, similar derivatives—such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides —have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment . Investigating whether our compound has similar effects on AChE could be worthwhile.

Structure-Activity Relationship (SAR) Studies

Exploring the SAR of this compound could reveal insights into its biological effects. Researchers have found that changes in the position of functional groups can significantly impact antimicrobial activity . A systematic study of substituent effects may guide future modifications for enhanced properties.

Tumor Cell Growth Inhibition

In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating whether our compound exhibits similar effects on cancer cells could be a valuable avenue.

Herbicidal Potential

Although not directly tested, sulfonamide derivatives have been reported to possess herbicidal properties for potential agricultural applications . Considering the compound’s structure, it might be worth exploring its effects on plant growth and weed control.

Wirkmechanismus

Target of Action

The primary target of this compound is the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and prostaglandins, and it is of interest as a potential target for drugs for leukemia and hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and very isoform-selective inhibitor .

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolism of steroids and prostaglandins . These substances play various roles in the body, including inflammation, pain perception, and hormone regulation. Therefore, the compound’s action can have downstream effects on these processes.

Pharmacokinetics

The compound’s potency (ic50∼100nm) suggests that it has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can potentially affect the body’s response to inflammation, pain, and hormones due to the role of this enzyme in steroid and prostaglandin metabolism . This makes the compound of interest as a potential drug for leukemia and hormone-related cancers .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDFDOXLEADOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

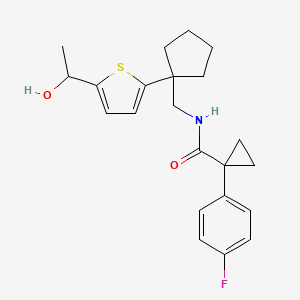

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

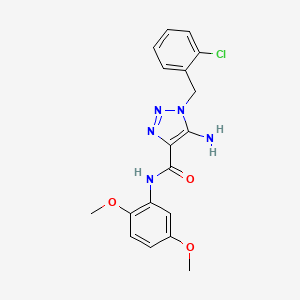

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)